5-Fluoroazepan-4-one hydrochloride
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Overview
Description
5-Fluoroazepan-4-one hydrochloride: is a chemical compound with the molecular formula C6H11ClFNO. It belongs to the class of heterocyclic compounds, specifically azepanes, which are seven-membered nitrogen-containing rings. The presence of a fluorine atom at the 5-position and a ketone group at the 4-position makes this compound unique. It is often used in research and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroazepan-4-one hydrochloride typically involves the fluorination of azepan-4-one. One common method is the reaction of azepan-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoroazepan-4-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 5-fluoroazepane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted azepanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of 5-Fluoroazepan-4-one.
Reduction: 5-Fluoroazepane.
Substitution: Substituted azepanes with various functional groups.
Scientific Research Applications
Chemistry: 5-Fluoroazepan-4-one hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is used to study the effects of fluorinated heterocycles on biological systems. It serves as a model compound for understanding the interactions of fluorinated molecules with enzymes and receptors .
Medicine: Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Fluoroazepan-4-one hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 5-position can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The ketone group at the 4-position can participate in nucleophilic addition reactions, further stabilizing the compound-protein complex .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Azepan-4-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloroazepan-4-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
5-Bromoazepan-4-one:
Uniqueness: 5-Fluoroazepan-4-one hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-fluoroazepan-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO.ClH/c7-5-1-3-8-4-2-6(5)9;/h5,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQUNVLDVYVOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(=O)C1F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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